N~3~-(2,4-DIBROMOPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Description
N3-(2,4-DIBROMOPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a chemical compound characterized by its brominated phenyl group and pyrazole carboxamide structure
Properties
IUPAC Name |
N-(2,4-dibromophenyl)-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2N3O/c1-16-5-4-10(15-16)11(17)14-9-3-2-7(12)6-8(9)13/h2-6H,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLHSFQYLGAWQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=C(C=C(C=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 2,4-dibromophenylamine with chloroacetyl chloride to form an intermediate, which is then reacted with methylhydrazine to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N3-(2,4-DIBROMOPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The bromine atoms on the phenyl ring can be oxidized to form phenolic derivatives.
Reduction: The compound can be reduced to remove the bromine atoms, resulting in different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst.
Substitution reactions may involve nucleophiles such as amines or alcohols, with suitable reaction conditions.
Major Products Formed:
Oxidation products include phenolic derivatives.
Reduction products include compounds with fewer or no bromine atoms.
Substitution products include derivatives with various functional groups replacing the bromine atoms.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromine atoms make it a versatile intermediate for further chemical modifications.
Biology: The compound may have potential biological applications, such as serving as a precursor for the synthesis of biologically active molecules. Its interactions with biological targets can be studied to understand its effects on living organisms.
Medicine: N3-(2,4-DIBROMOPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE may have medicinal properties, including potential use as a therapeutic agent. Research into its pharmacological effects and toxicity is essential for its development as a drug.
Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as flame retardants or specialty chemicals.
Mechanism of Action
The mechanism by which N3-(2,4-DIBROMOPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE exerts its effects involves its interaction with molecular targets and pathways. The bromine atoms on the phenyl ring can influence its binding affinity to biological targets, while the pyrazole carboxamide moiety may interact with specific enzymes or receptors.
Comparison with Similar Compounds
N3-(3,4-DIBROMOPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
N3-(2,4-DICHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
N3-(2,4-DIMETHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Uniqueness: N3-(2,4-DIBROMOPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific arrangement of bromine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity compared to similar compounds.
-(2,4-DIBROMOPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE, its synthesis, reactions, applications, and mechanisms. Further research and development can unlock its full potential in various scientific and industrial fields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
